molecular formula C16H16N2O B11075686 Rhodblock 4

Rhodblock 4

Cat. No.: B11075686
M. Wt: 252.31 g/mol
InChI Key: CITBTXVQVHJQMK-UHFFFAOYSA-N
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Description

Rhodblock 4 is a chemical compound known for its inhibitory effects on the Rho kinase pathway. This pathway plays a crucial role in various cellular processes, including cell division, motility, and contraction. This compound is part of a series of compounds developed to target and modulate the Rho pathway, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodblock 4 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific inhibitory groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis, involving larger reactors and more stringent quality control measures. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Rhodblock 4 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.

    Reduction: Reducing agents can revert the oxidized form back to this compound.

    Substitution: Specific functional groups in this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve organic solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Rhodblock 4 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the Rho kinase pathway and its role in various chemical reactions.

    Biology: Helps in understanding cellular processes such as cytokinesis, motility, and contraction.

    Medicine: Potential therapeutic applications in diseases where the Rho pathway is dysregulated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Rho pathway.

Mechanism of Action

Rhodblock 4 exerts its effects by specifically inhibiting the activity of Rho kinase. This inhibition disrupts the phosphorylation of myosin light chain, a crucial step in the Rho pathway. By blocking this pathway, this compound affects various cellular processes, including cell division and motility. The molecular targets include Rho kinase and its downstream effectors, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Rhodblock 1a: Another inhibitor of the Rho kinase pathway, with a similar core structure but different functional groups.

    Rhodblock 6: Known for its potent inhibitory effects on Rho kinase, often used in comparative studies with Rhodblock 4.

Uniqueness

This compound is unique in its specific inhibitory profile and the range of cellular processes it affects. Compared to Rhodblock 1a and Rhodblock 6, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19)

InChI Key

CITBTXVQVHJQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N

Origin of Product

United States

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